molecular formula C17H18ClN3O4S B2951980 N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 2034393-48-9

N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2951980
CAS RN: 2034393-48-9
M. Wt: 395.86
InChI Key: ZWNGLGVGOMSOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide, also known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential therapeutic agent for the treatment of various autoimmune disorders and inflammatory diseases.

Mechanism of Action

N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide selectively inhibits JAK3, a tyrosine kinase that plays a critical role in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3-mediated signaling, N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide reduces the production of pro-inflammatory cytokines and inhibits the activation and proliferation of immune cells, such as T cells and B cells.
Biochemical and physiological effects:
N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has been shown to have potent anti-inflammatory and immunosuppressive effects in various animal models and human patients. It reduces the levels of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, and increases the levels of anti-inflammatory cytokines, such as IL-10. It also inhibits the activation and proliferation of T cells and B cells, leading to a decrease in immune cell infiltration and tissue damage.

Advantages and Limitations for Lab Experiments

N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a valuable tool for studying the role of JAK3 in immune cell signaling and function. It has been used in various in vitro and in vivo experiments to investigate the effects of JAK3 inhibition on immune cell activation, cytokine production, and disease progression. However, N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has some limitations, including its specificity for JAK3, which may limit its use in studying other JAK family members, and its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

For research on N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide include investigating its effects on other JAK family members, exploring its potential use in combination with other immunomodulatory agents, and developing novel formulations and delivery methods to enhance its bioavailability and tissue specificity.

Synthesis Methods

The synthesis of N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide involves several steps, including the reaction of 3-chloropyridine-4-carboxylic acid with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the corresponding ester. This ester is then reacted with 3-(aminomethyl)pyrrolidine to form the amide intermediate, which is subsequently treated with p-toluenesulfonyl chloride to obtain the final product.

Scientific Research Applications

N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, Crohn's disease, ulcerative colitis, and multiple sclerosis. It has been shown to effectively reduce inflammation and improve disease symptoms in animal models and human patients.

properties

IUPAC Name

N-[4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-12(22)20-13-2-4-15(5-3-13)26(23,24)21-9-7-14(11-21)25-17-6-8-19-10-16(17)18/h2-6,8,10,14H,7,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNGLGVGOMSOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

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